molecular formula C14H23N5O3S B2698357 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1798032-77-5

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2698357
CAS No.: 1798032-77-5
M. Wt: 341.43
InChI Key: YANSISPFZJMWFX-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4, linked via a methylene bridge to a piperidine-4-carboxamide scaffold. The piperidine ring is further modified by a methylsulfonyl group at the 1-position.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-18(2)13-4-7-15-12(17-13)10-16-14(20)11-5-8-19(9-6-11)23(3,21)22/h4,7,11H,5-6,8-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSISPFZJMWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, identified by CAS number 1798032-77-5, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₄H₂₃N₅O₃S
  • Molecular Weight : 341.43 g/mol
  • Structure : The compound features a piperidine core substituted with a dimethylamino pyrimidine and a methylsulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Antibacterial Activity : Preliminary evaluations have shown moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound may be useful in developing new antibiotics .
  • Cancer Therapeutics : The presence of the pyrimidine moiety is linked to anticancer properties, particularly through the inhibition of kinases involved in tumor growth. Compounds targeting the MPS1 kinase have shown promise in preclinical studies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionStrong AChE and urease inhibition
AntibacterialModerate to strong activity against specific strains
AnticancerInhibition of MPS1 kinase; potential for cancer therapy

Case Studies

  • Anticancer Activity : A study evaluated the effect of similar compounds on MPS1 kinase, revealing that modifications in the chemical structure could enhance potency and selectivity against cancer cells. The introduction of specific functional groups was found to improve metabolic stability and reduce off-target effects .
  • Antibacterial Screening : A series of synthesized compounds were tested for antibacterial efficacy. The results indicated that compounds with a piperidine structure demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Key Observations :

Pyrimidine vs. Pyridine Cores : The target compound’s pyrimidine core (vs. pyridine in ) may enhance hydrogen-bonding interactions in biological systems due to the additional nitrogen atom.

Substituent Effects: The dimethylamino group on the pyrimidine ring (target) contrasts with the fluorophenyl group in , which could alter lipophilicity and electronic properties. The fluorophenyl moiety in may enhance membrane permeability but reduce solubility compared to the polar dimethylamino group.

Hypothesized Pharmacokinetic and Pharmacodynamic Differences

  • Solubility : The carboxamide group in the target compound likely improves water solubility compared to the carboxaldehyde in , which is more reactive and less stable in physiological conditions.
  • Metabolic Stability : The methylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to the sulfonamide in , which could be susceptible to enzymatic cleavage.
  • Binding Affinity: The dimethylamino group’s electron-donating effects might enhance interactions with acidic residues in target proteins, whereas the fluorophenyl group in and ’s piperidine derivative could favor hydrophobic binding pockets.

Limitations of Available Data

The provided evidence lacks explicit biological or experimental data for the target compound. Structural comparisons are thus speculative, relying on trends observed in related molecules. For instance, piperidine derivatives with sulfonyl groups (e.g., ) are often explored for CNS permeability due to their balanced lipophilicity, but this remains unverified for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, dichloromethane and sodium hydroxide are common solvents and bases for similar pyrimidine derivatives. Key steps include protecting group strategies for the piperidine carboxamide and methylation of the pyrimidine core. Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures intermediate stability .

Q. How can researchers ensure high purity (>98%) during synthesis?

  • Methodological Answer : High purity is achieved through rigorous post-reaction workup:

  • Washing : Sequential washes (e.g., brine, sodium bicarbonate) to remove unreacted reagents .
  • Chromatography : Reverse-phase HPLC or flash chromatography for polar intermediates .
  • Analytical Validation : Purity assessment via NMR (absence of extraneous peaks) and LC-MS (single dominant peak) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H/13^13C NMR to confirm substituent positions (e.g., dimethylamino group at C4 of pyrimidine) .
  • IR : Validate carbonyl stretches (e.g., carboxamide C=O at ~1620 cm1^{-1}) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated for analogous piperidine carboxamides .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in the synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for methylation or sulfonylation steps to optimize regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., dichloromethane vs. DMF) .
  • Retrosynthetic Software : Tools like ICSynth (ICReDD) propose feasible pathways by mining reaction databases .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., pH, temperature) .
  • Control Experiments : Use isogenic cell lines or enzyme mutants to confirm target specificity .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridinecarboxamides) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate chemical degradation during storage or biological assays?

  • Methodological Answer :

  • Stability Studies : Accelerated testing via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks) identifies degradation products .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the methylsulfonyl group .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for intermediates?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical reagent ratios (e.g., 1:1.2 molar ratio for coupling reactions) and reaction times .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., overmethylation) that reduce yield .
  • Scale-Up Adjustments : Pilot studies in batch reactors (vs. flask reactions) to assess exothermicity or mixing effects .

Tables for Key Data

Parameter Method Example Data Reference
Synthetic PurityReverse-phase HPLC99.2% (C18 column, MeOH/H2_2O)
Carboxamide IR StretchFT-IR (KBr pellet)1621 cm1^{-1} (C=O)
Crystal Structure ResolutionXRD (Cu-Kα radiation)Space group P21_1/c, Z=4

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